1-Azido-2-bromo-5-iodobenzene
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Overview
Description
1-Azido-2-bromo-5-iodobenzene is an organic compound that belongs to the class of aromatic azides. This compound is characterized by the presence of azido, bromo, and iodo substituents on a benzene ring. The unique combination of these functional groups makes it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
The synthesis of 1-Azido-2-bromo-5-iodobenzene typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of benzene derivatives, followed by the introduction of the azido group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
For example, a typical synthetic route may start with the bromination of 1,4-dibromobenzene, followed by iodination using trifluoroacetic acid and iodine . The azido group can then be introduced through a nucleophilic substitution reaction using sodium azide . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
1-Azido-2-bromo-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as tin hydrides.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles, which are valuable intermediates in medicinal chemistry.
Common reagents used in these reactions include sodium azide, tin hydrides, and various catalysts. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
1-Azido-2-bromo-5-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those involving triazole derivatives, which exhibit various biological activities.
Material Science: It is employed in the synthesis of functional materials, such as polymers and dyes, due to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 1-Azido-2-bromo-5-iodobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper(I) ions, leading to the formation of 1,2,3-triazoles . The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
1-Azido-2-bromo-5-iodobenzene can be compared with other similar compounds, such as:
1-Azido-2-iodobenzene: Lacks the bromo substituent, which affects its reactivity and applications.
2-Bromoiodobenzene: Lacks the azido group, limiting its use in cycloaddition reactions.
1-Bromo-2-iodobenzene: Similar to 2-Bromoiodobenzene but with different substitution patterns, affecting its chemical behavior.
The presence of the azido group in this compound makes it particularly valuable for cycloaddition reactions, distinguishing it from other halogenated benzene derivatives.
Properties
Molecular Formula |
C6H3BrIN3 |
---|---|
Molecular Weight |
323.92 g/mol |
IUPAC Name |
2-azido-4-bromo-1-iodobenzene |
InChI |
InChI=1S/C6H3BrIN3/c7-4-1-2-5(8)6(3-4)10-11-9/h1-3H |
InChI Key |
QDPKPRUOQTUXJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=[N+]=[N-])I |
Origin of Product |
United States |
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